molecular formula C19H21N3OS B2839702 2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide CAS No. 931369-88-9

2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2839702
CAS No.: 931369-88-9
M. Wt: 339.46
InChI Key: DLFSUJDCIWCXOK-UHFFFAOYSA-N
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Description

2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole ring substituted with a sulfanyl group and an acetamide moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Thiols, amines, and other nucleophilic species.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Properties

IUPAC Name

2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13(2)22(15-9-5-4-6-10-15)17(23)12-24-19-20-16-11-7-8-14(3)18(16)21-19/h4-11,13H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFSUJDCIWCXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N(C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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